molecular formula C23H20N2O6 B6350675 Fmoc-L-Mim-OH CAS No. 1271936-31-2

Fmoc-L-Mim-OH

Cat. No.: B6350675
CAS No.: 1271936-31-2
M. Wt: 420.4 g/mol
InChI Key: HJESBCSQUSFGRG-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-Mim-OH is a 9-fluorenylmethoxycarbonyl (Fmoc) protected derivative of the non-proteinogenic amino acid L-Mimosine, specifically designed for solid-phase peptide synthesis (SPPS). This building block is essential for the straightforward incorporation of mimosine into any position within a peptide sequence, a capability that was previously limited to the N-terminus . The product is offered with a free hydroxy ketone group on its heterocyclic side chain, which has been demonstrated to be compatible with efficient Fmoc-SPPS using coupling reagents like HATU without significant formation of side products . The primary research value of this compound lies in its application for creating peptide-based probes and drug candidates. L-Mimosine is a tyrosine analog known for its diverse biological activities, which include antiproliferative, antitumor, and antiviral properties . Peptides containing mimosine are investigated as potent inhibitors for enzymes such as tyrosinase (relevant in cosmetic whitening research) and neuraminidase . Furthermore, the heterocyclic side chain of mimosine has a strong ability to form complexes with metal ions like iron(III), opening avenues for research in metallobiology and the development of diagnostic agents . During mass spectrometric analysis (ESI-MS/MS), peptides containing mimosine show a characteristic fragmentation pattern involving the loss of the heterocyclic ring from the side chain, which aids in the identification and verification of synthesized compounds . Please Note: This product is intended for research purposes only and is not approved for use in humans, animals, or as a household product. It must be handled exclusively by qualified professionals in a laboratory setting.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-hydroxy-4-oxopyridin-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c26-20-9-10-25(12-21(20)27)11-19(22(28)29)24-23(30)31-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,12,18-19,27H,11,13H2,(H,24,30)(H,28,29)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJESBCSQUSFGRG-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC(=O)C(=C4)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN4C=CC(=O)C(=C4)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Activation and Amino Acid Loading

The 2-CTC resin is activated by suspending it in anhydrous dichloromethane (DCM) and treating with three equivalents of Fmoc-amino acid and nine equivalents of N,N-diisopropylethylamine (DIEA) . This step ensures covalent bonding between the amino acid’s carboxylate group and the resin. For sterically hindered amino acids like Fmoc-Thr(tBu)-OH, extended reaction times (2–4 hours) are required to achieve >90% loading efficiency.

N-Methylation Strategies

N-methylation, a common modification to enhance peptide stability, employs the Biron–Kessler method in SPS. This involves:

  • Deprotecting the Fmoc group with 20% piperidine in DMF.

  • Installing a 2-nitrobenzenesulfonyl (o-NBS) group to shield the α-amine during methylation.

  • Alkylating with dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base (e.g., cesium carbonate).

Comparative studies show that DMS offers higher yields (92–95%) for β-alanine derivatives, while MeI is preferable for α-amino acids like threonine due to reduced steric hindrance.

Solution-Phase Synthesis: Scalability and Industrial Applications

Solution-phase methods are favored for large-scale production of Fmoc-amino acids, particularly those with non-reactive side chains. The patent CN103373940B details a two-stage process for synthesizing N-Fmoc-amino acids, emphasizing solvent systems and crystallization protocols.

Recrystallization and Purification

Recrystallization is critical for achieving >99% purity. Ethanol/water systems (e.g., 3:2 v/v) are optimal for dissolving crude Fmoc-amino acids at elevated temperatures (80°C), followed by slow cooling to room temperature to induce crystallization. For example, Fmoc-L-phenylalanine purified via this method yields 89.9% with 99.97% purity.

N-Methylation in Solution: Comparative Efficiency

While SPS dominates N-methylation, solution-phase methods are viable for small-scale or specialized syntheses. The Fukuyama–Miller approach involves:

  • Protecting the α-amine with o-NBS.

  • Methylating with DMS or MeI.

  • Removing the o-NBS group with mercaptoethanol.

  • Re-protecting with Fmoc-OSu.

This method achieves comparable yields (88–93%) to SPS but requires additional purification steps, increasing solvent consumption.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (254 nm) is standard for assessing purity. For instance, Fmoc-L-threonine(tBu) synthesized via SPS shows ≥99.5% purity post-recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR confirms structural integrity. Key resonances include:

  • Fmoc aromatic protons : δ 7.3–7.8 ppm (multiplet).

  • α-Proton : δ 4.2–4.5 ppm (doublet of doublets).

Challenges and Innovations in Fmoc-Amino Acid Synthesis

Steric Hindrance and Electronic Effects

Bulky side chains (e.g., Thr(tBu)) slow resin loading and methylation. Introducing a methylene spacer , as in β-alanine, mitigates electronic effects, improving reaction kinetics.

Solvent and Reagent Optimization

Anhydrous DCM and DMF are essential for minimizing side reactions. Coupling reagents like HBTU/HOBt enhance acylation efficiency, particularly for sterically hindered residues.

Industrial-Scale Purification Protocols

Ethanol/Water Crystallization Systems

Amino AcidSolvent Ratio (EtOH/H₂O)Purity (%)Yield (%)
Fmoc-L-threonine3:299.5990.7
Fmoc-L-phenylalanine2:199.9789.9

Data adapted from CN103373940B .

Mechanism of Action

The mechanism of action of Fmoc-L-Mim-OH involves the inhibition of enzymes such as tyrosinase, cyclooxygenase, and lipoxygenase. Mimosine’s hydroxy ketone group plays a crucial role in these inhibitory effects . In cancer research, mimosine induces apoptosis by interfering with cell cycle progression and promoting cell death .

Comparison with Similar Compounds

Protecting Groups and Stability

Protecting groups influence synthesis workflows, particularly during deprotection steps. Key examples include:

Compound Protecting Group Deprotection Conditions Stability Notes References
Fmoc-His(Trt)-OH Trt (Trt) 20% acetic acid (50°C) or TFA (rt) Stable under basic coupling conditions; mild acid-labile
Fmoc-His(Mtt)-OH Mtt 1–3% TFA in DCM More acid-sensitive than Trt; allows selective deprotection
Fmoc-Arg(Pbf)-OH Pbf TFA (standard cleavage) Protects guanidine; stable during Fmoc deprotection
Fmoc-L-Lys(Boc)-OH Boc TFA Stable in SPPS; removed during final cleavage

Key Findings :

  • Trt is widely used for histidine due to its balance of stability and ease of removal .
  • Mtt offers orthogonal deprotection for selective side-chain modifications .
  • Pbf is preferred for arginine to prevent side reactions during synthesis .

Coupling Efficiency and Reaction Conditions

Activation methods and solvent systems significantly impact coupling rates:

Compound Activation Method Solvent System Coupling Efficiency References
Fmoc-Arg(Pbf)-OH DIC/HOBt/DMAP DMA/DCM (1:1) 93%
Fmoc-Asn(Trt)-OH HBTU/HOBt/DIEA NMP/DCM (1:7) High (optimized)
Fmoc-L-Lys(Boc)-Gly-OH HATU Acetonitrile/water Successful dipeptide synthesis

Key Findings :

  • DIC/HOBt/DMAP activation maximizes coupling for sterically hindered residues like arginine .
  • Microwave assistance showed minimal impact on Fmoc-Asn(Trt)-OH coupling, emphasizing conventional thermal control .

Enantiomeric Purity and Analytical Methods

HPLC methods ensure enantiomeric purity, critical for bioactive peptides:

Compound Column Mobile Phase LOD/LOQ References
Fmoc-L-Leu-OH CHIRALPAK RIC Hexane/IPA/TFA (90:10:0.1) LOQ: 0.15 µg/mL
Fmoc-His(Trt)-OH Chiral MX(2)-RH Acetonitrile/water/acetic acid (500:500:1) LOD: 0.049 µg/mL

Key Findings :

  • Chiral columns (e.g., CHIRALPAK RIC ) resolve enantiomers with high sensitivity .
  • Acetic acid in mobile phases enhances peak resolution for histidine derivatives .

Key Findings :

  • Halogenated derivatives (e.g., Fmoc-Phe(4-F)-OH ) exhibit increased hydrophobicity, affecting peptide folding .
  • Safety protocols for Fmoc-L-Ser(O-allyl)-OH mandate protective gear due to irritation risks .

Q & A

Q. What is the role of the Fmoc group in peptide synthesis protocols involving Fmoc-L-Mim-OH, and how does it influence experimental design?

The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α-amino group during solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile protecting groups (e.g., Boc) allows sequential deprotection under mild basic conditions (e.g., 20% piperidine in DMF). Researchers must optimize deprotection times to minimize side reactions, such as diketopiperazine formation, particularly when incorporating sterically hindered residues like L-Mim (methylimidazole-based amino acids). The choice of coupling reagents (e.g., HBTU/HOBt) and reaction monitoring via Kaiser tests are critical for ensuring high coupling efficiency .

Q. How should researchers address solubility challenges when preparing stock solutions of this compound for peptide synthesis?

this compound’s solubility varies with solvent polarity. For example, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for preparing 10–50 mM stock solutions. Pre-warming to 37°C and brief sonication can enhance dissolution. Stability studies indicate that aliquots stored at -80°C retain integrity for 6 months, while -20°C storage limits usability to 1 month due to hydrolysis risks. Researchers should validate solubility empirically and avoid freeze-thaw cycles to prevent degradation .

Q. What analytical methods are recommended for assessing the purity and identity of this compound in peptide synthesis workflows?

High-performance liquid chromatography (HPLC) with UV detection at 265–280 nm (λmax for Fmoc) is standard for purity assessment. Mass spectrometry (MS) confirms molecular weight, while nuclear magnetic resonance (NMR) resolves stereochemical integrity. Certificates of Analysis (COA) from suppliers should include batch-specific data, such as ≥98% purity thresholds and residual solvent profiles. Cross-referencing with pharmacopeial standards (e.g., USP) ensures regulatory compliance .

Advanced Research Questions

Q. How can researchers resolve contradictions in gelation behavior observed in this compound-based hydrogels under varying pH conditions?

Contradictions in gelation (e.g., metastable vs. stable gels) often arise from molecular packing differences. For example, Fmoc-amino acids like Fmoc-F (phenylalanine) form crystalline fibrils under acidic pH, while Fmoc-Y (tyrosine) gels rely on hydrogen-bonded networks. For this compound, rheological studies (e.g., time-dependent shear modulus measurements) and fiber X-ray diffraction can clarify structural transitions. Comparative analysis with single-crystal data helps distinguish gel-phase packing from crystalline analogs, avoiding erroneous assumptions about self-assembly mechanisms .

Q. What computational strategies are suitable for predicting interactions between this compound and target enzymes in drug discovery studies?

Molecular dynamics (MD) simulations and docking studies using software like GROMACS or AutoDock can model interactions between this compound and enzyme active sites. Key parameters include solvation effects, protonation states of imidazole side chains, and binding affinity calculations (ΔG). Researchers should validate predictions with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). PubChem-derived structural data (e.g., SMILES, InChI keys) ensure accurate input geometries .

Q. How can experimental designs be optimized to improve coupling efficiency of this compound in SPPS, particularly for sterically demanding sequences?

Optimization involves:

  • Coupling Reagents : Replace HBTU with COMU or OxymaPure for reduced racemization.
  • Reaction Time : Extend coupling durations (30–60 minutes) for hindered residues.
  • Temperature : Moderate heating (40–50°C) enhances kinetics without compromising Fmoc stability.
  • Double Coupling : Sequential couplings with fresh reagents improve yields in >20-mer peptides.
    Post-synthesis LC-MS analysis identifies truncation products, guiding iterative protocol adjustments .

Methodological Guidelines

Q. How should researchers formulate hypotheses when investigating this compound’s role in modulating peptide-protein interactions?

Apply the PICO framework :

  • Population : Target protein (e.g., kinase or protease).
  • Intervention : this compound-modified peptide.
  • Comparison : Native peptide vs. modified analog.
  • Outcome : Binding affinity (e.g., IC50, Ki).
    Hypotheses should align with FINER criteria (Feasible, Novel, Ethical, Relevant). For example: "Substituting residue X with this compound in peptide Y will increase selectivity for Protein Z due to enhanced hydrophobic and π-stacking interactions" .

Q. What strategies mitigate stereochemical inversion risks during this compound incorporation into chiral peptide sequences?

  • Low-Racemization Conditions : Use HOBt/DIC coupling systems at 0–4°C.
  • Monitoring : Circular dichroism (CD) spectroscopy tracks secondary structure integrity.
  • Enantiomeric Purity Assays : Chiral HPLC with cellulose-based columns resolves D/L isomers.
    Controlled deprotection times (<5 minutes in piperidine) further reduce base-induced racemization .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results in this compound-based studies?

  • Validation : Cross-check force field parameters (e.g., CHARMM vs. AMBER) in simulations.
  • Experimental Replicates : Perform triplicate assays to rule out technical variability.
  • Contextual Factors : Account for solvent polarity, ionic strength, and temperature mismatches between in silico and in vitro conditions.
    Publish negative findings to refine predictive models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.